Cerberin
Overview
Description
Synthesis Analysis
The seeds of Bintaro contain Cerberin, a cardiac glycoside toxin of the heart . Cardenolide glycoside of 2′-o-acetylacerlasid A, 17α Neriifolin, 17β-Neriifolin, Cerberin, 7,8—Dehydrocerberin, Deacetyltanghinin, and Tanghinin isolated from Bintaro are cytotoxic to human oral cancer cells (KB), human breast cancer cells (BC) and the human lung NCI-H187 Carcinogenic cells .Molecular Structure Analysis
Cerberin has a molecular formula of C32H48O9 . It has a steroid-type set of four carbocycles (all-carbon rings) at its core . In cerberin, this steroid core is connected, first, to a separate oxygen-containing lactone ring, and second, to a sugar substituent .Chemical Reactions Analysis
The bio-active compound in the kernels of Bintaro varies due to which plant possesses other properties as well .Physical And Chemical Properties Analysis
Cerberin has a molecular weight of 576.7 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 693.7±55.0 °C at 760 mmHg, and a flash point of 217.2±25.0 °C .Scientific Research Applications
1. Analytical Methods for Detection
Cerberin, a cardiac glycoside in Cerbera odollam seeds, is challenging to detect in body fluids. Studies have developed various analytical methods for its estimation:
- UV Spectroscopic Method : A study by P. Ss and A. Rajasekaran (2015) describes a UV derivative spectroscopic method for estimating cerberin in rat plasma without chemical separation.
- High-Performance Thin Layer Chromatography (HPTLC) : Research by S. Prasanth and R. Aiyalu (2015) focuses on identifying and quantifying cerberin in Cerbera odollam seeds and rat serum using HPTLC.
- FTIR-Spectrophotometric Analysis : A study by S. PrasanthS and A. Rajasekaran (2019) developed a Fourier Transform Infrared (FT-IR) spectrometric method for analyzing cerberin in rat plasma.
2. Anticancer Activity
Cerberin has shown promising anticancer properties:
- Anticancer Activity through Signal Transduction Inhibition : A 2019 study by M. S. Hossan et al. discovered that cerberin inhibits cancer cell growth and migration by inducing apoptosis and suppressing key signaling mechanisms like PI3K/AKT/mTOR.
3. Forensic Toxicology
The toxic properties of Cerbera odollam and its active component, cerberin, are significant in forensic toxicology:
- Forensic Relevance : C. Shetty (2016) emphasizes cerberin's relevance in forensic cases, particularly in poisoning incidentsdue to its use in suicides and homicides.
4. Cerberus Access Control in Medical Data
While not directly related to cerberin, the Cerberus access control scheme is relevant in the context of patient data security:
- Cerberus in Patient Cohort Study Platforms : Research by P. Parrend et al. (2017) introduced 'Cerberus', an access control scheme for Cohort Study Platforms, ensuring secure data access for medical data.
Safety And Hazards
properties
IUPAC Name |
[(2R,3S,4R,5S,6S)-5-hydroxy-2-[[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-6-methyloxan-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O9/c1-17-26(35)27(37-5)28(40-18(2)33)29(39-17)41-21-8-11-30(3)20(15-21)6-7-24-23(30)9-12-31(4)22(10-13-32(24,31)36)19-14-25(34)38-16-19/h14,17,20-24,26-29,35-36H,6-13,15-16H2,1-5H3/t17-,20+,21-,22+,23-,24+,26-,27+,28-,29-,30-,31+,32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQMTWMXBKEHJQ-IVHDSYOHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30893922 | |
Record name | Cerberin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30893922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cerberin | |
CAS RN |
25633-33-4 | |
Record name | Cerberin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25633-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cerberin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025633334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cerberin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30893922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CERBERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW5A155S64 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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